molecular formula C8H10N2O B1633614 4,6-Dimethylpicolinamide

4,6-Dimethylpicolinamide

Cat. No.: B1633614
M. Wt: 150.18 g/mol
InChI Key: HRWSRGPWDJADIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethylpicolinamide is a heterocyclic organic compound with a pyridine ring substituted with carbamoyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethylpicolinamide can be synthesized through various methods. One common approach involves the reaction of 2,4,6-trimethylpyridine with phosgene, followed by the addition of ammonia to form the carbamoyl group. The reaction conditions typically include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

4,6-Dimethylpicolinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Carbamoyl-4-methylpyridine
  • 2-Carbamoyl-6-methylpyridine
  • 2-Carbamoyl-3,5-dimethylpyridine

Uniqueness

4,6-Dimethylpicolinamide is unique due to the specific positioning of the carbamoyl and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4,6-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C8H10N2O/c1-5-3-6(2)10-7(4-5)8(9)11/h3-4H,1-2H3,(H2,9,11)

InChI Key

HRWSRGPWDJADIS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1)C(=O)N)C

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)N)C

Origin of Product

United States

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